N-[4-(benzyloxy)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16280385
Molecular Formula: C22H20N4O3S
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N4O3S |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H20N4O3S/c1-26-21(19-8-5-13-28-19)24-25-22(26)30-15-20(27)23-17-9-11-18(12-10-17)29-14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,23,27) |
| Standard InChI Key | JSOYOVKBSLXULA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CO4 |
Introduction
Potential Applications
Compounds with similar structures are often studied for their pharmacological properties. The key structural elements suggest:
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Antimicrobial Activity: Triazole derivatives are known for their antifungal and antibacterial properties.
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Anticancer Potential: The presence of sulfur and nitrogen heterocycles often correlates with cytotoxic activity against cancer cell lines.
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Anti-inflammatory Properties: Acetamide derivatives are frequently explored for their ability to modulate inflammatory pathways.
Synthesis Pathway
While specific synthesis data is unavailable for this compound, a general synthetic route could involve:
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Formation of the Triazole Ring: Using a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
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Introduction of the Furan Moiety: Through coupling reactions or functionalization of an existing triazole intermediate.
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Attachment of the Benzyloxy Phenyl Group: Likely via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
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Final Acetamide Formation: By reacting an amine precursor with an acylating agent like acetyl chloride.
Analytical Characterization
To confirm the structure and purity of such a compound, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): To identify hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups like amides, ethers, and aromatic rings.
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X-Ray Crystallography: For detailed structural elucidation if crystalline samples are available.
Hypothetical Biological Activity
Given its structural components:
| Structural Feature | Potential Activity |
|---|---|
| Benzyloxy Phenyl Group | Lipophilicity for membrane crossing |
| Furan Ring | Aromaticity aiding receptor binding |
| Triazole Ring | Enzyme inhibition or receptor targeting |
| Thioether Linkage | Increased metabolic stability |
Research Outlook
Compounds like this are promising candidates for drug discovery programs. Future research could focus on:
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Evaluating its biological activity through in vitro assays (e.g., antimicrobial or anticancer tests).
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Optimizing its structure for better efficacy and reduced toxicity.
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Studying its pharmacokinetics (absorption, distribution, metabolism, excretion).
If additional information becomes available from authoritative sources, further insights into this compound's synthesis, applications, or biological significance could be provided.
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